molecular formula C22H29N5O2S B13373669 methyl 2-{5-[2-(methylamino)-2-adamantyl]-1H-tetraazol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{5-[2-(methylamino)-2-adamantyl]-1H-tetraazol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13373669
M. Wt: 427.6 g/mol
InChI Key: PPGMSMPHXZYTEE-UHFFFAOYSA-N
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Description

Methyl 2-{5-[2-(methylamino)-2-adamantyl]-1H-tetraazol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of structural motifs, including adamantyl, tetraazolyl, and benzothiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{5-[2-(methylamino)-2-adamantyl]-1H-tetraazol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic synthesis. One common approach is to start with the preparation of the adamantyl and benzothiophene intermediates, followed by their coupling through a series of reactions involving the formation of the tetraazole ring.

    Adamantyl Intermediate Preparation: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Benzothiophene Intermediate Preparation: The benzothiophene moiety can be synthesized via a cyclization reaction of a suitable thiophene precursor.

    Coupling and Tetraazole Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and benzothiophene moieties.

    Reduction: Reduction reactions can be performed on the tetraazole ring, potentially leading to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and adamantyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can lead to the formation of adamantanone derivatives, while reduction of the tetraazole ring can yield amine-substituted benzothiophene compounds.

Scientific Research Applications

Methyl 2-{5-[2-(methylamino)-2-adamantyl]-1H-tetraazol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new polymers and other materials with specialized applications.

Mechanism of Action

The mechanism of action of methyl 2-{5-[2-(methylamino)-2-adamantyl]-1H-tetraazol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the tetraazole ring can interact with various enzymes and receptors. The benzothiophene moiety may contribute to the compound’s overall biological activity by modulating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.

    Tetraazole Derivatives: Compounds like losartan and candesartan, which are used as antihypertensive agents.

    Benzothiophene Derivatives: Compounds such as raloxifene, which is used in the treatment of osteoporosis.

Uniqueness

Methyl 2-{5-[2-(methylamino)-2-adamantyl]-1H-tetraazol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of structural motifs, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C22H29N5O2S

Molecular Weight

427.6 g/mol

IUPAC Name

methyl 2-[5-[2-(methylamino)-2-adamantyl]tetrazol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H29N5O2S/c1-23-22(14-8-12-7-13(10-14)11-15(22)9-12)21-24-25-26-27(21)19-18(20(28)29-2)16-5-3-4-6-17(16)30-19/h12-15,23H,3-11H2,1-2H3

InChI Key

PPGMSMPHXZYTEE-UHFFFAOYSA-N

Canonical SMILES

CNC1(C2CC3CC(C2)CC1C3)C4=NN=NN4C5=C(C6=C(S5)CCCC6)C(=O)OC

Origin of Product

United States

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